2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride is a chemical compound with a complex structure that has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group-tolerant reaction conditions . The general process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient large-scale production. The use of environmentally benign organoboron reagents is preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives .
Scientific Research Applications
2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on neurotransmission and neuroprotection.
Medicine: Investigated for potential therapeutic applications in neurological disorders such as Alzheimer’s disease, depression, and epilepsy.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-Methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an antagonist for the metabotropic glutamate receptor subtype mGluR5. This interaction leads to neuroprotective effects by blocking the excitotoxicity mediated by glutamate receptors. Additionally, it may modulate other pathways involved in neurotransmission and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine: A research drug that acts as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5.
MTEP: A more potent and selective mGluR5 antagonist developed from 2-Methyl-6-(phenylethynyl)pyridine.
Uniqueness
Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
823198-90-9 |
---|---|
Molecular Formula |
C17H16ClNO |
Molecular Weight |
285.8 g/mol |
IUPAC Name |
2-methyl-6-[2-(3-prop-2-enoxyphenyl)ethynyl]pyridine;hydrochloride |
InChI |
InChI=1S/C17H15NO.ClH/c1-3-12-19-17-9-5-7-15(13-17)10-11-16-8-4-6-14(2)18-16;/h3-9,13H,1,12H2,2H3;1H |
InChI Key |
SIROIXOXZZOPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC=C2)OCC=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.